molecular formula C17H11BrClNO2S2 B4957474 5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 6172-72-1

5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4957474
CAS RN: 6172-72-1
M. Wt: 440.8 g/mol
InChI Key: KHDGYNGNTRUHKH-OVCLIPMQSA-N
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Description

5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCBT and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BCBT is not fully understood. However, studies have suggested that BCBT may exert its anti-tumor activity through the induction of apoptosis and cell cycle arrest. BCBT has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
BCBT has been shown to exhibit significant biochemical and physiological effects. BCBT has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BCBT has also been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases. In addition, BCBT has been found to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCBT in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. BCBT has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using BCBT in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of BCBT. One direction is the further investigation of its anti-tumor activity and its potential as a therapeutic agent for cancer. Another direction is the study of its anti-inflammatory and antioxidant properties and its potential as a treatment for inflammatory diseases. In addition, the development of new methods for the synthesis of BCBT and the optimization of its pharmacokinetic properties may also be explored. Furthermore, the study of the structure-activity relationship of BCBT and the development of analogs with improved efficacy and selectivity may also be pursued.

Synthesis Methods

The synthesis of BCBT can be achieved through various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzyl alcohol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide to form the final product, BCBT. Other methods of synthesis include the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzyl isothiocyanate in the presence of a base or the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzylamine in the presence of a reducing agent.

Scientific Research Applications

BCBT has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BCBT has been found to exhibit significant anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. BCBT has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, BCBT has been studied for its potential applications in material science, such as the development of organic electronic devices.

properties

IUPAC Name

(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGYNGNTRUHKH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367501
Record name STK092442
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-({5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

CAS RN

6172-72-1
Record name STK092442
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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